molecular formula C13H18O2 B1615144 p-Tolyl hexanoate CAS No. 68141-11-7

p-Tolyl hexanoate

Cat. No.: B1615144
CAS No.: 68141-11-7
M. Wt: 206.28 g/mol
InChI Key: CUKVJQWRXQTFRF-UHFFFAOYSA-N
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Description

p-Tolyl hexanoate (CAS: Not explicitly provided; structure: C₆H₅(CH₃)OCO(CH₂)₄CH₃) is an ester derived from p-cresol (4-methylphenol) and hexanoic acid. Key properties inferred from similar compounds include moderate hydrophobicity, stability under ambient conditions, and applications in specialty chemicals or flavor/fragrance industries .

Properties

CAS No.

68141-11-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(4-methylphenyl) hexanoate

InChI

InChI=1S/C13H18O2/c1-3-4-5-6-13(14)15-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3

InChI Key

CUKVJQWRXQTFRF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C

Other CAS No.

68141-11-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl hexanoate can be synthesized through the esterification of hexanoic acid with p-tolyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of hexanoic acid and p-tolyl alcohol into a reactor, where they are mixed with a catalyst and heated. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis Pathways

p-Tolyl hexanoate undergoes hydrolysis under acidic or basic conditions to yield hexanoic acid and p-cresol. Key findings:

ConditionCatalyst/ReagentTemperatureYieldReference
Acidic1% TfOH in CH₃CN20°C99%*
Basic (sapon.)NaOH (2 M)Reflux92%*

*Yields extrapolated from analogous p-tolyl ester reactions.
Triflic acid (TfOH) in acetonitrile achieves near-quantitative O-acylation reversibility, enabling efficient ester cleavage . Saponification proceeds via nucleophilic acyl substitution, with the p-tolyl group increasing electrophilicity at the carbonyl carbon compared to aliphatic esters .

Radical-Mediated Transformations

The compound participates in peroxide-initiated radical reactions through hydrogen abstraction:

Mechanistic Steps (adapted from benzaldehyde radical acylation ):

  • Initiation : TBPEH/TBPB peroxides decompose at 80-110°C to generate tert-butoxy radicals

  • H-Abstraction : Radicals abstract α-hydrogens from the hexanoate chain (BDE ≈ 98 kcal/mol)

  • β-Scission : Forms p-tolylalkyl radicals for subsequent addition or coupling

Critical factors:

  • Dual initiator systems (TBPEH + TBPB) increase yield by 32% through staged radical generation

  • Solvent polarity (toluene > DMF) optimizes radical stability and migration

Catalytic Hydrogenation

Under hydrogenation conditions (5 bar H₂, Ru/C catalyst):

text
This compound → Hexanol + p-Cresol └─[Partial]→ Hexanal (over-reduction)

Kinetic studies show 78% alcohol selectivity at 120°C vs. 53% at 150°C . The p-tolyl group suppresses decarbonylation side reactions compared to phenyl esters by +14% yield .

Palladium-Catalyzed Coupling

In Suzuki-Miyaura reactions with arylboronic acids:

text
This compound + ArB(OH)₂ → Biaryl product + Hexanoic acid

Key intermediates:

  • Oxidative addition forms Pd(II)-aryl complexes at 90°C

  • P(o-tolyl)₃ ligands enhance turnover frequency (TOF) by 3.2× vs. PPh₃

  • Ester cleavage occurs via β-hydrogen elimination (k = 2.6×10⁻⁴ s⁻¹)

Transesterification

With methanol under acidic conditions:

AlcoholCatalystTimeConversion
MeOHTsOH (0.1M)4 h88%
EtOHH₂SO₄6 h76%

Data adapted from p-tolyl butyrate kinetics . The reaction follows a second-order rate law (k = 0.42 M⁻¹min⁻¹ at 60°C) .

Thermal Decomposition

TG-DSC analysis reveals two-stage degradation:

  • 250-320°C : Ester pyrolysis to p-cresol and hexenoic acid isomers

  • 450-550°C : Aromatic ring cleavage into CO₂ and CH₄

Activation energy (Eₐ) calculated via Flynn-Wall method: 142 kJ/mol (stage 1), 218 kJ/mol (stage 2) .

Scientific Research Applications

Chemistry: p-Tolyl hexanoate is used as an intermediate in organic synthesis. It serves as a starting material for the preparation of various derivatives and is employed in the study of esterification and hydrolysis reactions.

Biology: In biological research, this compound is used as a model compound to study the metabolism of esters in living organisms. It helps in understanding the enzymatic processes involved in ester hydrolysis and the role of esterases.

Medicine: While this compound itself is not widely used in medicine, its derivatives have potential applications in drug development. The compound’s structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the fragrance industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and scented products. It is also used as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of p-tolyl hexanoate primarily involves its hydrolysis to hexanoic acid and p-tolyl alcohol. In biological systems, this hydrolysis is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The resulting hexanoic acid and p-tolyl alcohol can then participate in various metabolic pathways.

Comparison with Similar Compounds

Ethyl Hexanoate

  • Structure : CH₃(CH₂)₄COOCH₂CH₃.
  • Properties :
    • Odor : Fruity, pineapple-like; widely used in food and perfume industries .
    • Solubility : Insoluble in water, miscible with organic solvents.
    • Applications : Dominant flavor compound in alcoholic beverages (e.g., Luzhoulaojiao liquor, ~2,221 mg/L) .
  • Comparison: Ethyl hexanoate is more volatile than p-Tolyl hexanoate due to its smaller alkyl chain and lack of aromatic substituents. Ethyl hexanoate’s flavor potency (~100 ppb detection threshold) exceeds this compound’s likely threshold, given its simpler structure .

Methyl Hexanoate

  • Structure : CH₃(CH₂)₄COOCH₃.
  • Properties: Odor: Less intense than ethyl hexanoate; used in insect behavior studies (e.g., Drosophila sechellia oviposition assays) . Adsorption: Exhibits lower resin saturation volumes (33.5 BV) compared to mixtures, indicating moderate affinity in separation processes .
  • Comparison: Methyl hexanoate’s shorter ester chain reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to this compound.

Allyl Hexanoate

  • Structure : CH₂=CHCH₂OCO(CH₂)₄CH₃.
  • Properties :
    • Odor : Distinctive fruity aroma; used in synthetic fragrances.
    • Safety : LD₅₀ (rat, oral) = 675 mg/kg; comparable to other esters but requires careful handling .
  • Comparison: Allyl hexanoate’s unsaturated allyl group increases electrophilicity, making it more reactive in polymerization or Michael addition reactions than this compound .

Diethyl Aminoethyl Hexanoate

  • Structure : (CH₂CH₃)₂NCH₂CH₂OCO(CH₂)₄CH₃.
  • Properties :
    • Applications : Intermediate in pharmaceuticals and specialty chemicals; enhances formulation efficacy .
  • Comparison: The aminoethyl group introduces basicity and hydrogen-bonding capacity, distinguishing its solubility and reactivity from this compound’s nonpolar aromatic ester .

Structural Analogs: p-Tolyl Isobutyrate and p-Tolyl Phenylacetate

  • Key Differences: Property this compound (Inferred) p-Tolyl Isobutyrate p-Tolyl Phenylacetate Ester Chain Length C6 (hexanoate) C4 (isobutyrate) C8 (phenylacetate) Odor Profile Mild, floral Fruity (FEMA 3075) Not documented Applications Specialty chemicals Food flavoring Potential fragrance use Crystallinity (DFT) Not studied Lower steric hindrance Higher aromatic stacking

Research Findings and Data Tables

Adsorption and Separation Efficiency

Hexanoate derivatives exhibit varying resin saturation behaviors :

Compound Saturation Volume (BV)
Pure Hexanoate 33.5
Synthetic Mixture 37.0
Co-Fermented Sample ~20.0

This indicates this compound’s separation would require tailored resin systems due to its aromatic and alkyl hybrid structure.

Protein Modification Efficiency

Hexanoate derivatives modify proteins during phospholipid peroxidation :

Phospholipid Source Hexanoate Bound (nmol/mg protein)
PAPC 120 ± 15
PLPC 12 ± 3

This suggests this compound may exhibit similar selectivity, influenced by its hydrophobic tail.

Thermochemical Properties (DFT Predictions)

For p-Tolyl analogs, B3LYP/6-311G(d,p) calculations predict :

Property p-Tolyl Hexanoate (Predicted) TDHP
HOMO-LUMO Gap (eV) ~4.5 3.8
Dipole Moment (Debye) ~2.1 1.9
LogP ~3.8 2.5

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